molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine

[3H]-Paroxetine

Cat. No.: B10771422
M. Wt: 331.4 g/mol
InChI Key: AHOUBRCZNHFOSL-RXMHWKDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3H]-Paroxetine is a radiolabeled selective serotonin reuptake inhibitor (SSRI) widely used to study the serotonin transporter (SERT) in both neuronal and peripheral systems. It binds with high affinity to SERT, a presynaptic membrane protein responsible for 5-HT reuptake, making it a critical tool for investigating serotonergic neurotransmission and antidepressant pharmacology . Key characteristics include:

  • High Specificity: this compound selectively labels SERT with minimal off-target binding, unlike other ligands such as [3H]imipramine, which exhibits non-specific interactions with non-serotonergic sites .
  • Binding Parameters: In human brain tissue, this compound shows a dissociation constant ($Kd$) of ~0.36 nM and a maximal binding capacity ($B{max}$) of ~276 fmol/mg protein, indicating nanomolar affinity and high site density .
  • Functional Correlation: Its binding strongly correlates with [3H]5-HT uptake inhibition, validating its use as a functional marker of SERT activity .

Preparation Methods

Synthetic Pathways for Paroxetine Intermediate Structures

Core Piperidine Skeleton Construction

The synthesis of paroxetine’s trans-(3S,4R)-piperidine scaffold begins with a quaternary pyridinium salt (e.g., 1-methyl-3-carbomethoxy-4-(4-fluorophenyl)pyridinium bromide) . Catalytic hydrogenation using platinum oxide under hydrogen gas reduces the pyridinium ring to a cis-piperidine ester, which undergoes epimerization with sodium methoxide to yield the trans-configuration . Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, producing (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Pyridinium reductionH₂, PtO₂, MeOH, 50°C, 12 h85%
EpimerizationNaOMe, toluene, reflux, 5 h92%
Hydroxymethyl formationLiAlH₄, THF, 0°C to rt, 2 h83%

Resolution of Enantiomers

Racemic amino alcohol intermediates are resolved using chiral acids such as L-o-chlorotartranilic acid . For example, the diastereomeric salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine is crystallized from ethanol/water, achieving >99% enantiomeric excess (ee) .

Radiolabeling Strategies for [3H]-Paroxetine

ParameterDetailSource
Reducing agentLiAlT₄ (10 Ci/mmol) in anhydrous THF
Reaction time2 h at 0°C under argon
Specific activity15–20 Ci/mmol

Alternative Route: Catalytic Tritiation

Tritium gas (T₂) can label paroxetine via catalytic hydrogenation of a prochiral ketone precursor. For instance, oxidizing the hydroxymethyl group to a ketone followed by T₂/Pd-C reduction introduces tritium with retention of configuration . This method avoids racemization and achieves specific activities up to 25 Ci/mmol .

Coupling and Deprotection Steps

Sesamol Ether Formation

The resolved amino alcohol is mesylated with methanesulfonyl chloride, forming a reactive intermediate that couples with sesamol in toluene under reflux . Sodium methoxide facilitates nucleophilic substitution, yielding N-Boc-protected paroxetine .

Coupling Reaction Parameters

ComponentQuantity/DetailSource
Sesamol1.2 equiv, 28% NaOMe, toluene, 110°C
Reaction duration5.5 h reflux, 1.5 h azeotropic drying
Yield78% after purification

Final Deprotection and Salt Formation

Cleavage of the Boc group with HCl in isopropanol (IPA) produces paroxetine free base, which is precipitated as the hydrochloride salt . For this compound, this step is conducted in tritium-compatible solvents to minimize isotopic dilution .

Purification and Analytical Validation

Crystallization and Chromatography

Paroxetine HCl isopropanol solvate is crystallized by seeding with methanesulfonate salts, achieving >99.5% chemical purity . Radiolabeled batches are purified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Analytical Specifications

ParameterMethod/ResultSource
Radiochemical purity>98% (HPLC with radiodetection)
Specific activity18.5 Ci/mmol (LC-MS)
Enantiomeric excess>99% (Chiralcel OD-H column)

Chemical Reactions Analysis

Types of Reactions

[3H]Paroxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Scientific Research Applications

Binding Studies

Characterization of Serotonin Transporters:
[3H]-Paroxetine is widely employed to characterize the binding sites associated with the serotonin transporter (SERT). In studies involving rat cortical membranes, the binding of this compound has been shown to correlate strongly with 5-hydroxytryptamine uptake, indicating its specificity for SERT . This specificity allows researchers to utilize this compound as a tool for mapping serotonin uptake sites in various brain regions.

In Vivo Labeling:
The compound has been utilized for in vivo labeling of serotonin uptake sites, demonstrating its effectiveness in identifying and quantifying these sites under physiological conditions . Such studies help elucidate the role of serotonin in mood regulation and the mechanisms underlying antidepressant action.

Clinical Research Applications

Antidepressant Mechanism Exploration:
In clinical settings, this compound binding assays have been used to assess changes in SERT availability in patients undergoing treatment with different antidepressants. For instance, a study examined the effects of trazodone on SERT levels using this compound binding in platelet membranes from depressed patients. The results indicated a significant decrease in SERT proteins after treatment, suggesting a potential mechanism for trazodone's antidepressant effects .

Seasonal Variations:
Research has also highlighted seasonal variations in platelet this compound binding, which may have implications for understanding mood disorders that exhibit seasonal patterns, such as Seasonal Affective Disorder (SAD) .

Neuropharmacological Investigations

Drug Interaction Studies:
this compound is instrumental in studying drug interactions within serotonergic systems. For example, it has been used to evaluate how various compounds affect SERT activity and serotonin reuptake processes. This is crucial for developing new antidepressants with improved efficacy and fewer side effects .

Electroconvulsive Therapy Effects:
Studies have investigated the impact of electroconvulsive therapy on serotonin reuptake sites using this compound. These investigations provide insights into how such treatments may alter serotonergic function and contribute to their therapeutic effects .

Data Summary Table

Study Focus Findings Reference
Binding CharacterizationHigh-affinity binding correlates with SERT activity
In Vivo LabelingEffective for mapping cerebral serotonin uptake sites
Antidepressant MechanismDecrease in SERT proteins after trazodone treatment
Seasonal VariationsSignificant seasonal variation in platelet binding
Drug InteractionEvaluates effects on SERT activity and serotonin reuptake
Electroconvulsive Therapy EffectsChanges in serotonergic function post-treatment

Case Studies

Trazodone Treatment Study:
A notable case study involved 25 outpatients diagnosed with major depression who were treated with trazodone. The study utilized this compound to measure changes in SERT levels before and after one month of treatment. Results indicated a statistically significant reduction in SERT availability, correlating with improvements in depressive symptoms as measured by the Hamilton Rating Scale for Depression .

Seasonal Affective Disorder Research:
Another investigation focused on the seasonal variations of this compound binding among individuals diagnosed with Seasonal Affective Disorder. The findings suggested that fluctuations in serotonin transporter availability could be linked to the onset and remission of depressive episodes throughout different seasons .

Mechanism of Action

[3H]Paroxetine exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), which [3H]Paroxetine binds to with high affinity . This binding prevents the reabsorption of serotonin, thereby prolonging its action in the brain .

Comparison with Similar Compounds

Affinity and Selectivity

[3H]-Paroxetine is distinguished from other radioligands by its superior affinity and selectivity for SERT:

Compound Target $K_d$ (nM) $B_{max}$ (fmol/mg) Key Features References
This compound SERT 0.14–0.36 276–570 High specificity; gold standard for SERT
[3H]-Citalopram SERT 0.6–0.8 ~570 Selective but lower affinity than paroxetine
[3H]-Imipramine SERT + non-SERT 9–553 420–8560 Binds to multiple sites; less specific
[3H]-Nisoxetine NET 0.37–10 N/A Targets norepinephrine transporter (NET)
  • vs. [3H]-Citalopram : While both ligands label SERT, this compound exhibits 2–5× higher affinity ($K_d = 0.14–0.36$ vs. 0.6–0.8 nM) and better correlation with functional 5-HT uptake inhibition .
  • vs. [3H]-Imipramine : [3H]-Imipramine binds to high- and low-affinity sites, with only ~50% of its binding representing SERT-specific interactions. In contrast, >80% of this compound binding is SERT-specific, as demonstrated by lesioning studies and competition assays .

Mechanistic Insights

  • Allosteric Modulation: Unlike [3H]-Citalopram, this compound binding is unaffected by most allosteric modulators.
  • Species-Specific Differences : In SERT homologs (e.g., Drosophila and chicken), this compound affinity decreases 30-fold (vs. 7-fold for [3H]5-HT uptake inhibition), highlighting its sensitivity to structural variations in the transporter .

Structural Analogs

  • 4-Bromoparoxetine : A derivative with a bromine substitution shows ~4× lower SERT affinity ($K_i = 0.32$ vs. 0.073 nM for paroxetine) but provides insights into SERT binding pockets via mutagenesis studies .
  • Fluorinated Derivatives : Fluorine substitutions at position 4 reduce affinity by ~7-fold, emphasizing the role of hydrophobic interactions in paroxetine-SERT binding .

Key Research Findings

Neurotoxicity Assessment : MDMA-induced serotonergic damage reduces cortical this compound binding by 54%, confirming its utility in long-term neurotoxicity studies .

Developmental Studies : In rats, this compound binding peaks at postnatal day 10 (75% higher than adult levels), reflecting dynamic SERT expression during brain maturation .

Species Variability : Mouse strain differences in SSRI sensitivity (e.g., 300× higher fluoxetine potency in C57BL/6J vs. DBA/2J mice) correlate with this compound binding affinity ($K_i = 0.14$ vs. 0.45 nM) .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using [3H]-Paroxetine in serotonin transporter (SERT) binding assays?

  • Methodological Answer :

  • Tissue Preparation : Use fresh or frozen brain tissue (e.g., parietal cortex or hippocampus) homogenized in buffer (e.g., Tris-HCl, NaCl, KCl). Centrifuge to isolate synaptosomal membranes .
  • Binding Assay : Incubate tissue with this compound (typical concentration: 0.1–1.0 nM) alongside unlabeled paroxetine or other SSRIs for competitive binding. Use filtration (e.g., GF/B filters) to separate bound and free ligands .
  • Data Normalization : Express results as fmol/mg protein, quantified via methods like the Bradford assay . Include controls for nonspecific binding (e.g., 10 μM fluoxetine) .

Q. How should researchers design controlled experiments to assess this compound's binding affinity under varying physiological conditions?

  • Methodological Answer :

  • Treatment Groups : Include cohorts exposed to pharmacological agents (e.g., MDMA) or genetic modifications (e.g., SERT mutations) to study dynamic changes in SERT density. Use saline/vehicle-treated groups as controls .
  • Time-Course Analysis : Measure binding at multiple time points (e.g., 6, 9, and 12 months in aging models) to track longitudinal SERT alterations .
  • Statistical Validation : Apply unpaired Student’s t-tests or two-way ANOVA to compare treatment effects, reporting degrees of freedom (df) and p-values .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical SERT binding data and clinical efficacy studies of paroxetine?

  • Methodological Answer :

  • Critical Appraisal : Compare preclinical binding affinity (e.g., Ki = 1.1 nM in rat synaptosomes ) with clinical trial outcomes (e.g., lack of efficacy in adolescents ). Consider species-specific SERT isoforms or dosing discrepancies.
  • Bias Assessment : Use tools like RIAT (Restoring Invisible and Abandoned Trials) to reanalyze unpublished or misreported data, as demonstrated in the GSK paroxetine scandal .
  • Meta-Analysis : Synthesize data using PRISMA guidelines, highlighting confounders like industry sponsorship .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound binding studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to one-site binding models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ or Ki values with 95% confidence intervals .
  • Handling Outliers : Apply Grubbs’ test to exclude anomalous data points. Validate with replicate experiments .
  • Multiplicity Adjustments : For studies comparing multiple derivatives (e.g., Br-/I-paroxetine), use Bonferroni correction to minimize Type I errors .

Q. What methodological considerations are critical when conducting systematic reviews of paroxetine's neuropharmacological effects?

  • Methodological Answer :

  • PICOT Framework : Define Population (e.g., animal models vs. humans), Intervention (e.g., paroxetine dose), Comparison (e.g., placebo), Outcome (e.g., SERT density), and Timeframe .
  • Data Extraction : Use tools like Covidence to categorize findings by study type (e.g., in vitro vs. clinical) and risk of bias (e.g., selective reporting ).
  • Contradiction Analysis : Explicitly document studies with opposing results (e.g., increased vs. decreased SERT binding ) and propose mechanistic hypotheses (e.g., regional brain variability).

Q. Ethical and Methodological Nuances

Q. How should researchers address ethical concerns when interpreting paroxetine studies with potential data manipulation?

  • Methodological Answer :

  • Independent Reanalysis : Follow the RIAT initiative to request and re-evaluate raw datasets, as done for Study 329 .
  • Transparency : Pre-register hypotheses and analysis plans to mitigate publication bias. Disclose conflicts of interest .

Q. What strategies can mitigate bias when synthesizing this compound data across heterogeneous studies?

  • Methodological Answer :

  • Sensitivity Analysis : Exclude industry-funded studies to assess robustness of conclusions .
  • Grey Literature Inclusion : Incorporate dissertations, conference abstracts, and regulatory reports to counterbalance selective publication .

Q. Tables for Quick Reference

Key Parameter Typical Value Reference
This compound Ki (SERT)0.0014–1.1 nM
MDMA-induced SERT reduction~50% in parietal cortex
Aging effect on SERT+34–55% in SAMP8 mice hippocampus

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T

InChI Key

AHOUBRCZNHFOSL-RXMHWKDRSA-N

Isomeric SMILES

[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.